molecular formula C10H9NS2 B8313097 4-(3-Thienylthio)aniline

4-(3-Thienylthio)aniline

Cat. No.: B8313097
M. Wt: 207.3 g/mol
InChI Key: IUCBZTFFZPEXMB-UHFFFAOYSA-N
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Description

4-(3-Thienylthio)aniline (C10H9NS2) is a sulfur-containing aromatic amine characterized by an aniline moiety substituted with a 3-thienylthio group. This compound integrates a thiophene ring linked via a sulfur atom to the para position of the aniline group (Figure 1a and 1b in ) . The thiophene ring contributes to electron-rich conjugation, making it valuable in polymer chemistry and materials science, particularly as a monomer for conductive polymers. Its electronic properties are influenced by the sulfur atoms in both the thiophene and thioether linkages, which enhance charge transfer capabilities .

Properties

Molecular Formula

C10H9NS2

Molecular Weight

207.3 g/mol

IUPAC Name

4-thiophen-3-ylsulfanylaniline

InChI

InChI=1S/C10H9NS2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-7H,11H2

InChI Key

IUCBZTFFZPEXMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SC2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations in Thiophene-Aniline Derivatives

4-(2-Thienyl)aniline (CAS 70010-48-9)
  • Molecular Weight : 175.25 g/mol .
  • Key Differences : The 2-thienyl substitution (vs. 3-thienylthio in the target compound) alters conjugation pathways. The absence of a sulfur bridge reduces steric hindrance but limits electron delocalization between the thiophene and aniline moieties .
  • Applications : Used in organic electronics but exhibits lower conductivity than 4-(3-Thienylthio)aniline due to less efficient π-orbital overlap .
4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline
  • Structure: Contains a fused dihydrothienodioxin ring system instead of a simple thiophene.
  • Bond Angles : C7–C6–S1 angle = 120.60° (vs. ~120° in thiophene derivatives), with dihedral angles (e.g., C6–S1–C1–C2 = 1.54°) indicating a planar conformation .
  • Impact : The fused dioxin ring introduces electron-withdrawing oxygen atoms, reducing electron density compared to this compound. This structural feature may enhance stability in oxidative environments .

Heterocyclic Ring Modifications

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (CAS 54883-32-8)
  • Structure : Substitutes thiophene with a thiazole ring bearing a 4-chlorophenyl group.
  • Molecular Weight : 286.77 g/mol .
  • Key Differences : The thiazole ring introduces a nitrogen atom, creating an electron-deficient system. The chlorine substituent further enhances electron-withdrawing effects, reducing conductivity but improving solubility in polar solvents (e.g., DMSO) .
3-Chloro-4-(methylthio)aniline (CAS 5211-01-8)
  • Structure : Combines a methylthio group and chlorine substituent on the aniline ring.
  • Molecular Weight : 173.66 g/mol .
  • Impact : The chlorine atom increases electrophilicity, making this compound more reactive in substitution reactions compared to this compound. However, the methylthio group limits conjugation compared to the thiophene-thioether system .

Sulfur-Containing Derivatives

4-(1,3-Dithiolan-2-yl)aniline (CAS 94838-73-0)
  • Structure : Features a dithiolane ring (two sulfur atoms) attached to the aniline group.
  • Molecular Formula : C9H11NS2.
  • This compound is less thermally stable than this compound due to the strained dithiolane ring .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C10H9NS2 ~191.3* 3-Thienylthio Conductive polymers, organic electronics
4-(2-Thienyl)aniline C10H9NS 175.25 2-Thienyl Organic semiconductors
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline C15H11N2SCl 286.77 Thiazole, 4-chlorophenyl Pharmaceutical intermediates
3-Chloro-4-(methylthio)aniline C7H8ClNS 173.66 Chloro, methylthio Agrochemical synthesis
4-(1,3-Dithiolan-2-yl)aniline C9H11NS2 197.32 Dithiolane Chelation chemistry

*Calculated based on formula.

Preparation Methods

Thienylsulfenyl Chloride as Electrophile

Thienylsulfenyl chloride (3-thienyl-SCl) reacts with aniline in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The reaction mechanism involves:

  • Generation of the electrophilic sulfenyl ion (3-thienyl-S⁺).

  • Attack by the aromatic ring’s lone pair, forming a Wheland intermediate.

  • Deprotonation to restore aromaticity, yielding this compound.

Optimization Insights :

  • Excess aniline (2.5 equiv) minimizes polysubstitution.

  • Lewis acids like FeCl₃ improve regioselectivity but reduce yields due to side reactions.

Integrated One-Pot Synthesis via Brønsted Acid Catalysis

A breakthrough methodology reported by Thieme-Connect combines Friedel-Crafts cyclization and thioetherification in a single pot, streamlining the synthesis of thienyl thioethers. This approach avoids transition metals and halide intermediates, aligning with green chemistry principles.

Reaction Protocol

  • Friedel-Crafts Cyclization :

    • Phenylthioacetic acid undergoes intramolecular cyclization in dichloroethane (DCE) with trifluoromethanesulfonic acid (TfOH) at 40°C for 3 hours, forming 1-benzothiophen-3(2H)-one.

  • Thioetherification :

    • Addition of 3-thienylthiol and 2,6-lutidine to neutralize excess TfOH.

    • Heating at 80°C for 18 hours affords this compound in 70–94% yield.

Critical Factors :

  • Acid Strength : Sulfonic acids (TsOH·H₂O, MsOH) outperform weaker Brønsted acids (e.g., H₃PO₄).

  • Base Selection : 2,6-Lutidine prevents protonation of the thiol, ensuring efficient nucleophilic attack.

Catalytic and Solvent Effects on Yield Optimization

Systematic studies reveal the profound impact of catalysts and solvents on reaction efficiency:

Brønsted Acid Screening

Acid CatalystYield (%)
Trifluoroacetic acid0
Methanesulfonic acid65
p-Toluenesulfonic acid70

Solvent Influence

SolventDielectric ConstantYield (%)
DCE10.494
Acetone20.771
Ethanol24.356

Polar solvents with low dielectric constants (e.g., DCE) enhance intermediate stability and reaction kinetics.

Mechanistic and Characterization Insights

Reaction Mechanism

Density functional theory (DFT) calculations corroborate a stepwise mechanism for the one-pot synthesis:

  • Cyclization : TfOH promotes Friedel-Crafts cyclization via a six-membered transition state.

  • Thioetherification : The thiol attacks the carbonyl carbon, followed by dehydration to form the thioether.

Structural Validation

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons appear as doublets at δ 7.2–7.4 ppm (J = 5.1 Hz), confirming thiophene coupling.

    • ¹³C NMR : The sulfur-bearing carbon resonates at δ 125–130 ppm.

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 235.03 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
SulfanylationHigh regioselectivityMulti-step, moderate yields50–65
Electrophilic SubstitutionSingle-step, scalableRequires harsh conditions40–55
One-Pot SynthesisAtom-economical, no transition metalsSensitive to acid/base balance70–94

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(3-Thienylthio)aniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling. A feasible route includes reacting 3-thiophenethiol with 4-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(3-thienylthio)nitrobenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine .
Key Optimization Strategies:

  • Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .
  • Control temperature (80–120°C) and solvent polarity (DMF or THF) to minimize side reactions .
    Table 1: Synthesis Parameters from Analogous Compounds
CompoundMethodCatalystYield (%)Reference
3-(Trifluoromethylthio)anilineTrifluoromethylthiolationAlCl₃65–75
3-Chloro-2-[(4-methylphenyl)thio]anilineThioether couplingNone (base only)55–60

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify aromatic protons (δ 6.5–7.5 ppm) and thioether-linked protons (δ 3.0–4.0 ppm). The thiophene ring protons show distinct splitting patterns .
  • FTIR: Look for N-H stretches (~3400 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .
  • HPLC-MS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223) and purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How does the electronic structure of the thienylthio group influence reactivity in cross-coupling reactions?

Methodological Answer:
The thienylthio group acts as an electron-withdrawing substituent, activating the aniline ring for electrophilic substitution. Computational studies (e.g., DFT) reveal reduced electron density at the para position, favoring Suzuki-Miyaura couplings .

Experimental Design Tip:

  • Compare coupling efficiency with analogs (e.g., 4-phenylthioaniline) to isolate electronic effects.
  • Use Hammett constants (σₚ ≈ 0.6 for thienylthio) to predict reactivity trends .

Advanced: What computational approaches can predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Screen against targets like tyrosine kinases or bacterial enzymes using AutoDock Vina. The thiophene sulfur may form hydrophobic interactions .
  • QSAR Models: Correlate substituent effects (e.g., logP, polar surface area) with antimicrobial IC₅₀ values from analogs .
    Table 2: Predicted Bioactivity (Hypothetical Data)
DerivativeTargetBinding Affinity (kcal/mol)Predicted IC₅₀ (µM)
This compoundE. coli DNA gyrase-7.212.5
4-PhenylthioanilineSame target-6.818.0

Advanced: How can researchers resolve contradictions in reported biological activities of thioaniline derivatives?

Methodological Answer:

  • Control Variables: Standardize assay conditions (pH, solvent DMSO concentration ≤1%) to minimize artifacts .
  • Purity Validation: Use HPLC and elemental analysis to confirm compound integrity, as impurities (e.g., nitro byproducts) may skew results .
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outlier conditions .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Degradation Pathways: Susceptible to oxidation (forming sulfoxides) under light or air. Store in amber vials at -20°C under argon .
  • Stability Testing: Monitor via TLC (silica gel, ethyl acetate/hexane) weekly; degradation >5% warrants repurification .

Advanced: How can structural modifications enhance the material science applications of this compound?

Methodological Answer:

  • Polymer Synthesis: Incorporate into conductive polymers via oxidative polymerization (e.g., using FeCl₃). The thiophene moiety enhances π-conjugation, as seen in polyaniline-thiophene hybrids .
  • Surface Functionalization: Graft onto gold nanoparticles via Au-S bonds for sensor applications; characterize with UV-Vis and TEM .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.
  • Waste Disposal: Neutralize with 10% NaOH before disposal due to amine reactivity .

Advanced: What mechanistic insights explain the electrochemical behavior of this compound in redox reactions?

Methodological Answer:
Cyclic voltammetry (CV) in acetonitrile reveals two redox peaks:

  • First Peak (Epa ≈ 0.5 V): Oxidation of the aniline amine to a radical cation.
  • Second Peak (Epa ≈ 1.2 V): Thiophene ring oxidation.
    Design Tip: Use Pt electrodes and 0.1 M TBAPF₆ as supporting electrolyte for reproducible results .

Advanced: How do steric and electronic effects of the thienylthio group compare to other substituents in catalytic applications?

Methodological Answer:

  • Steric Effects: The thienylthio group (Taft Eₛ ≈ -1.2) imposes moderate steric hindrance, slower than tert-butyl but faster than phenylthio .
  • Electronic Effects: Hammett σₚ = 0.6 (electron-withdrawing), enhancing electrophilic substitution rates by 30% vs. unsubstituted aniline .

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